N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride
CAS No.: 1050509-58-4
Cat. No.: VC8043820
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1050509-58-4 |
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Molecular Formula | C10H16ClNO |
Molecular Weight | 201.69 g/mol |
IUPAC Name | N-methyl-2-(2-methylphenoxy)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H15NO.ClH/c1-9-5-3-4-6-10(9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H |
Standard InChI Key | CHTFUBDQHBEABQ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1OCCNC.Cl |
Canonical SMILES | CC1=CC=CC=C1OCCNC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride, reflects its core structure: a two-carbon chain (ethanamine) with a methyl group attached to the amine nitrogen and a 2-methylphenoxy group at the second carbon. The hydrochloride salt form enhances stability and solubility, critical for laboratory handling and biological assays . Key structural descriptors include:
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Phenoxy substituent: A benzene ring with a methyl group at the ortho position (C2), influencing electronic and steric properties.
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Ethanamine backbone: The chain facilitates conformational flexibility, enabling interactions with biomolecular targets.
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Methylated amine: The group modulates basicity and lipophilicity, affecting membrane permeability and pharmacokinetics .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride involves a multi-step process:
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Phenolation: Reaction of 2-methylphenol with 1,2-dibromoethane in the presence of a base (e.g., KCO) to form 2-(2-methylphenoxy)ethyl bromide.
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Amination: Displacement of the bromide with methylamine, yielding N-Methyl-2-(2-methylphenoxy)ethanamine.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
This route achieves yields of 60–70% under optimized conditions, with purity >95% confirmed via HPLC .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key parameters include:
Parameter | Value |
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Temperature | 50–60°C |
Pressure | 1–2 atm |
Residence Time | 30–45 minutes |
Catalyst | Zeolite (H-Beta) |
Automated purification systems using recrystallization from ethanol/water mixtures ensure compliance with pharmaceutical-grade standards .
Pharmaceutical and Industrial Applications
Drug Discovery
The compound serves as a precursor in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and dopamine agonists. Its phenoxyethylamine scaffold mimics endogenous neurotransmitters, enabling structure-activity relationship (SAR) studies. For example:
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Antidepressant analogs: Modifications at the phenoxy group’s methyl position alter affinity for serotonin transporters (SERT) and norepinephrine transporters (NET) .
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Parkinson’s disease: Derivatives with fluorinated phenoxy groups show enhanced dopamine receptor (D2/D3) binding in preclinical models .
Material Science
In polymer chemistry, the compound acts as a curing agent for epoxy resins. The amine group cross-links with epoxide chains, improving thermal stability (decomposition temperature >300°C) and mechanical strength .
Biological Activity and Mechanistic Insights
Enzymatic Modulation
In vitro assays using rat liver microsomes indicate moderate inhibition of cytochrome P450 2D6 (IC = 12 µM), highlighting possible drug-drug interaction risks .
Comparative Analysis with Structural Analogs
The compound’s activity varies significantly with substituent position and electronic effects, as shown below:
Compound Name | Phenoxy Substituent | Receptor Affinity (5-HT), K (nM) |
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N-Methyl-2-(2-methylphenoxy)ethanamine | ortho-methyl | 320 |
N-Methyl-2-(4-methylphenoxy)ethanamine | para-methyl | 890 |
N-Methyl-2-(4-chlorophenoxy)ethanamine | para-chloro | 150 |
The ortho-methyl derivative’s lower affinity compared to chloro-substituted analogs suggests steric hindrance at the binding site .
Future Research Directions
Targeted Therapeutics
Exploring fluorinated or hydroxylated derivatives could optimize blood-brain barrier penetration and metabolic stability. Computational QSAR models predict that introducing a -CF group at the phenoxy para position would enhance D2 receptor selectivity by 40% .
Green Chemistry Initiatives
Developing solvent-free synthesis routes using microwave irradiation or biocatalysts (e.g., transaminases) may reduce environmental impact. Pilot studies report 80% yield improvements with immobilized enzyme systems .
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